molecular formula C9H10N4O B137865 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 144835-67-6

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B137865
CAS No.: 144835-67-6
M. Wt: 190.2 g/mol
InChI Key: IOWSGEGUOPGCBC-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound with the molecular formula C9H10N4O It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxamide
  • 3-Bromo-2-methylimidazo[1,2-a]pyridine

Uniqueness

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues. This functional group allows for the formation of various derivatives through reactions such as acylation, alkylation, and condensation .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWSGEGUOPGCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351467
Record name 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144835-67-6
Record name 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
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2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
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Reactant of Route 6
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

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